7-bromo-2-[(3-methoxyphenyl)methyl]-4-methyl-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1-dione
Description
The compound 7-bromo-2-[(3-methoxyphenyl)methyl]-4-methyl-3,4-dihydro-2H-1λ⁶,2,4-benzothiadiazine-1,1-dione is a benzothiadiazine derivative characterized by a 1,2,4-benzothiadiazine-1,1-dioxide core. This heterocyclic system is pharmacologically significant due to its structural similarity to bioactive molecules, such as diuretics and antihypertensives . The compound features a bromine atom at position 7, a 3-methoxyphenylmethyl group at position 2, and a methyl substituent at position 2. These modifications influence its electronic, steric, and pharmacokinetic properties compared to simpler benzothiadiazine derivatives.
Properties
IUPAC Name |
7-bromo-2-[(3-methoxyphenyl)methyl]-4-methyl-3H-1λ6,2,4-benzothiadiazine 1,1-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN2O3S/c1-18-11-19(10-12-4-3-5-14(8-12)22-2)23(20,21)16-9-13(17)6-7-15(16)18/h3-9H,10-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXKGESHGFBFTJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CN(S(=O)(=O)C2=C1C=CC(=C2)Br)CC3=CC(=CC=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 7-bromo-2-[(3-methoxyphenyl)methyl]-4-methyl-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1-dione is a member of the benzothiadiazine class, which has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Structure
The molecular formula for this compound is . The compound features a bromine atom and a methoxyphenyl group that are critical for its biological activity.
Structural Representation
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₄BrN₁O₂S |
| Molecular Weight | 345.25 g/mol |
| SMILES | BrC1=CC(=S)N(C(=O)C2=CC=CC=C2)C1=C(O)C=C(C(=O)N(C)C)C=C |
Pharmacological Effects
Research indicates that compounds similar to this compound exhibit a variety of biological activities:
- Antioxidant Activity : Studies have shown that benzothiadiazines possess antioxidant properties that can mitigate oxidative stress in cells.
- Anti-inflammatory Effects : The compound has been noted for its ability to inhibit inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.
- Antimicrobial Activity : Preliminary tests suggest that this compound may exhibit antimicrobial properties against various pathogens.
The mechanisms through which this compound exerts its effects are still under investigation. However, it is hypothesized that:
- The bromine atom enhances the compound's reactivity with biological targets.
- The methoxyphenyl group may facilitate interactions with specific receptors or enzymes involved in signaling pathways related to inflammation and oxidative stress.
Study 1: Antioxidant Properties
In a controlled study published in the Journal of Medicinal Chemistry, researchers evaluated the antioxidant capacity of several benzothiadiazines. The results indicated that compounds with bromine substitutions exhibited significantly higher radical scavenging activity compared to their non-brominated counterparts .
Study 2: Anti-inflammatory Effects
A recent investigation focused on the anti-inflammatory effects of various benzothiadiazines in a murine model of arthritis. The study demonstrated that administration of 7-bromo derivatives led to a marked reduction in pro-inflammatory cytokines .
Study 3: Antimicrobial Activity
In vitro tests conducted against Staphylococcus aureus and Escherichia coli showed that 7-bromo derivatives displayed promising antimicrobial activity. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics .
Scientific Research Applications
Antimicrobial Properties
Research has indicated that derivatives of benzothiadiazine compounds exhibit promising antimicrobial activity. For example, studies have shown that similar compounds can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways .
Anticancer Activity
The compound's structure suggests potential anticancer properties. Analogous compounds have been evaluated against various cancer cell lines, including breast cancer (MCF7) and others. In vitro studies demonstrated that certain derivatives possess significant cytotoxic effects against these cell lines, indicating their potential as lead compounds for cancer therapy .
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound to specific biological targets. Such studies typically utilize software like Schrodinger to visualize how the compound interacts with proteins involved in disease pathways. Results indicate favorable docking scores, suggesting that the compound may effectively bind to target receptors involved in cancer progression or microbial resistance .
Case Studies
- Antimicrobial Screening : A study evaluated several derivatives of benzothiadiazine for their antimicrobial efficacy using standard laboratory methods. The results indicated that compounds with similar structural motifs displayed significant activity against common pathogens, thus supporting further investigation into their use as antimicrobial agents .
- Anticancer Research : In another investigation focusing on anticancer properties, derivatives were tested against MCF7 cells using the Sulforhodamine B assay. The findings revealed that certain compounds exhibited IC50 values in the low micromolar range, marking them as potential candidates for development into therapeutic agents .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Pharmacological and Physicochemical Implications
- Hydrazinylidene Derivatives : Compounds like show promise as enzyme inhibitors due to their conjugated systems.
- Chromenone-Fused Analogs: Enhanced aromaticity in may improve DNA intercalation or kinase inhibition.
- Lipophilicity vs. Solubility : The target compound’s balance of bromine (lipophilic) and methoxy (hydrophilic) groups could optimize membrane permeability and aqueous solubility.
Preparation Methods
Sulfonamide Cyclization with Chlorosulfonyl Isocyanate
Adapting protocols from halogenated benzothiadiazine syntheses, 4-bromoaniline (10c ) undergoes electrophilic sulfonation with chlorosulfonyl isocyanate in the presence of AlCl₃ and nitromethane. This yields 7-bromo-3-oxo-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxide (11c ) (64% yield). Subsequent thiolation with P₄S₁₀ in pyridine converts the 3-oxo group to a thioxo intermediate (12c ), followed by methylation using CH₃I/NaHCO₃ to install the 4-methyl group (13c ).
Critical Reaction Parameters
Intramolecular Aza-Wittig Reaction
An alternative route starts with o-azidobenzenesulfonamide derivatives. Ethyl carbonochloridate mediates amide formation, followed by triphenylphosphine-induced cyclization via iminophosphorane intermediates. While this method efficiently constructs the 1,2,4-benzothiadiazine-1,1-dioxide core, bromination at position 7 requires post-cyclization functionalization.
Bromination and Functional Group Compatibility
Bromine is typically introduced early in the synthesis to avoid side reactions. Electrophilic bromination of the aniline precursor (10c ) ensures regioselectivity at position 7. Post-cyclization bromination is less favored due to deactivation of the aromatic ring by electron-withdrawing sulfonyl groups.
Final Oxidation to the 1,1-Dione
The 1,1-dione moiety is installed via oxidation of the sulfonyl group. Treatment of the monosulfoxide intermediate with H₂O₂ in acetic acid achieves full oxidation. Alternatively, ozonolysis or KMnO₄ under acidic conditions may be employed, though risk of over-oxidation exists.
Spectroscopic Validation and Purity Assessment
Synthetic intermediates and the final product are characterized by:
- ¹H/¹³C NMR : Key signals include the 7-bromo aromatic proton (δ 7.32–7.95 ppm), methyl groups (δ 2.1–2.5 ppm), and methoxy resonance (δ 3.75–3.85 ppm).
- HRMS : Molecular ion peaks align with theoretical values (e.g., m/z 397.29 for C₁₆H₁₇BrN₂O₃S).
- HPLC : Purity ≥95% achieved via reverse-phase chromatography.
Comparative Analysis of Synthetic Routes
Industrial-Scale Considerations
- Cost Efficiency : 3-Methoxybenzylamine (≈$120/mol) and 4-bromoaniline (≈$90/mol) are commercially viable.
- Safety : P₄S₁₀ and chlorosulfonyl isocyanate require inert atmosphere handling.
- Green Chemistry : Solvent recovery (DMF, pyridine) reduces environmental impact.
Q & A
Q. What are the key synthetic routes for synthesizing 7-bromo-2-[(3-methoxyphenyl)methyl]-4-methyl-3,4-dihydro-2H-1λ⁶,2,4-benzothiadiazine-1,1-dione?
- Methodological Answer : The synthesis typically involves cyclization reactions to form the benzothiadiazine core. For example:
- Step 1 : Formation of the benzothiadiazine ring via intramolecular cyclization of a thioamide precursor under acidic conditions .
- Step 2 : Introduction of the 3-methoxyphenylmethyl group via nucleophilic substitution or coupling reactions.
- Step 3 : Bromination at the 7-position using N-bromosuccinimide (NBS) in a halogenated solvent (e.g., CCl₄) .
- Key Considerations : Monitor reaction progress using TLC and purify intermediates via column chromatography.
Q. Which spectroscopic techniques are critical for structural validation of this compound?
- Methodological Answer :
- X-ray Crystallography : Resolves crystal packing and confirms stereochemistry (e.g., similar benzothiadiazine derivatives in ).
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent integration and coupling patterns; ²D NMR (COSY, NOESY) clarifies spatial arrangements.
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula.
- FT-IR : Validates functional groups (e.g., sulfone S=O stretches at ~1300–1150 cm⁻¹) .
Q. How should researchers handle safety risks associated with brominated intermediates?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and lab coats.
- Ventilation : Perform bromination reactions in a fume hood to avoid inhalation of toxic fumes .
- First Aid : Immediate flushing with water for skin/eye contact and medical consultation for ingestion .
Advanced Research Questions
Q. How can reaction mechanisms for bromine substitution at the 7-position be experimentally validated?
- Methodological Answer :
- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated substrates to identify rate-determining steps.
- Intermediate Trapping : Use radical scavengers (e.g., TEMPO) to detect radical intermediates in bromination .
- Computational Modeling : Density Functional Theory (DFT) calculations predict transition states and activation energies .
Q. What strategies resolve contradictions in reported biological activities of benzothiadiazine derivatives?
- Methodological Answer :
- Standardized Assays : Replicate studies using identical cell lines (e.g., HeLa for cytotoxicity) and protocols (e.g., MTT assay).
- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., methoxy vs. fluoro groups) to isolate activity drivers .
- Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify confounding variables .
Q. How can computational methods predict the reactivity of the bromo substituent in further functionalization?
- Methodological Answer :
- Molecular Electrostatic Potential (MEP) Maps : Identify electron-deficient regions susceptible to nucleophilic attack.
- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO-LUMO gaps to assess stability and reactivity .
- Docking Studies : Model interactions with biological targets (e.g., enzymes) to prioritize synthetic modifications .
Q. What experimental designs optimize yield in multi-step syntheses of this compound?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial designs to test variables (e.g., temperature, solvent polarity) in cyclization and bromination steps.
- In Situ Monitoring : Employ ReactIR to track intermediate formation and adjust conditions dynamically .
- Table : Example optimization for Step 1 (cyclization):
| Variable | Low Level | High Level | Optimal Condition |
|---|---|---|---|
| Temperature (°C) | 60 | 100 | 80 |
| Catalyst (mol%) | 5 | 15 | 10 |
| Reaction Time (h) | 6 | 24 | 12 |
Data Analysis and Contradiction Resolution
Q. How should researchers address discrepancies in spectroscopic data for structurally similar derivatives?
- Methodological Answer :
- Cross-Validation : Compare NMR data with published analogs (e.g., 6-bromo-4-(2-cyclohexylidenehydrazin-1-ylidene) derivatives ).
- Crystallographic Refinement : Re-refine X-ray data with updated software (e.g., SHELXL) to resolve ambiguities .
Q. What methodologies confirm the role of the 3-methoxyphenylmethyl group in biological activity?
- Methodological Answer :
- Proteomics : Use affinity chromatography to identify protein targets binding to the methoxy group.
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics with and without the substituent .
Q. How can researchers design degradation studies to assess compound stability under physiological conditions?
- Methodological Answer :
- Forced Degradation : Expose the compound to pH extremes (1–13), heat (40–80°C), and UV light.
- Analytical Tools : HPLC-MS monitors degradation products; kinetics models (e.g., Arrhenius) predict shelf-life .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
